Zoliprofen - 56355-17-0

Zoliprofen

Catalog Number: EVT-433241
CAS Number: 56355-17-0
Molecular Formula: C12H11NO3S
Molecular Weight: 249.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Zoliprofen is classified as a propionic acid derivative within the NSAID category. Its chemical structure allows it to exert anti-inflammatory effects similar to other drugs in this class. It is synthesized through various chemical processes, which are detailed in subsequent sections.

Synthesis Analysis

Methods and Technical Details

The synthesis of Zoliprofen typically involves several steps that can vary depending on the specific method employed. A common approach includes the condensation of 2-(4-bromomethylphenyl) propionic acid with various reagents. One notable synthesis method utilizes toluene as a solvent along with dimethyl adipate and dimethyl sulfoxide, where sodium methylate is added to facilitate the reaction at controlled temperatures .

  1. Initial Reaction: The reaction begins by mixing the appropriate reactants in toluene at low temperatures (5-10 °C), followed by the gradual addition of sodium methylate dissolved in methanol.
  2. Heating Phase: After an hour of stirring, the temperature is raised to 120 °C under normal pressure to concentrate the reaction mixture.
  3. Cooling and Further Reactions: The mixture is then cooled down, followed by the addition of dimethyl formamide and further reactants to promote the desired chemical transformations.
  4. Purification: The final product undergoes purification steps involving washing with water and organic solvents to isolate Zoliprofen in a high-purity state.
Molecular Structure Analysis

Structure and Data

Zoliprofen has a complex molecular structure characterized by its propionic acid moiety linked to a phenyl group. Its molecular formula is C15_{15}H15_{15}BrO2_2, with a molecular weight of approximately 305.19 g/mol. The structure includes:

  • A propionic acid group that contributes to its anti-inflammatory activity.
  • A bromomethylphenyl group that enhances its binding affinity to cyclooxygenase enzymes.

The three-dimensional conformation of Zoliprofen allows it to effectively interact with biological targets, contributing to its pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

Zoliprofen participates in various chemical reactions typical of NSAIDs, including:

  • Acylation Reactions: These reactions are crucial for modifying the compound's functional groups, enhancing its therapeutic efficacy.
  • Hydrolysis: Under certain conditions, Zoliprofen can undergo hydrolysis, leading to the formation of carboxylic acids that may retain some anti-inflammatory properties.

The detailed mechanisms of these reactions often involve multiple pathways, including nucleophilic attacks on electrophilic centers within the molecule.

Mechanism of Action

Process and Data

Zoliprofen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes:

The effectiveness of Zoliprofen as an analgesic can be attributed to its ability to penetrate tissues effectively and reach therapeutic concentrations at sites of inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Zoliprofen typically appears as a white crystalline powder.
  • Solubility: It shows moderate solubility in organic solvents like ethanol but limited solubility in water.

Chemical Properties

  • Melting Point: The melting point ranges around 100-105 °C, indicating its thermal stability.
  • pH Stability: Zoliprofen remains stable across a range of pH levels, making it suitable for various formulations.

These properties are critical for determining the formulation strategies for pharmaceutical applications.

Applications

Scientific Uses

Zoliprofen is primarily used in clinical settings as an analgesic and anti-inflammatory agent. Its applications include:

  • Pain Management: Effective in treating acute pain conditions such as postoperative pain or dental pain.
  • Chronic Inflammatory Conditions: Used in managing chronic conditions like osteoarthritis or rheumatoid arthritis.
  • Research Applications: Investigated for potential new formulations or combinations with other therapeutic agents to enhance efficacy or reduce side effects.
Historical Development & Pharmacological Classification

Origins of Propionic Acid Derivatives (NSAID Class)

The propionic acid derivatives emerged as a transformative subclass of nonsteroidal anti-inflammatory drugs (NSAIDs) following the discovery of ibuprofen in 1961 by Adams and Nicholson at Boots Pharmaceuticals [1] [8]. Characterized by a chiral α-methylpropionic acid moiety, these compounds (including naproxen, ketoprofen, and flurbiprofen) exhibit enhanced lipophilicity compared to early salicylates like aspirin, facilitating improved tissue penetration. Their pKa values (3–5) promote efficient cellular uptake, while the α-methyl group confers chirality—a critical factor in their pharmacological activity. Most propionic acid NSAIDs are administered as racemates due to the in vivo metabolic inversion of the R-enantiomer to the active S-form via hepatic thioesterase enzymes [2].

Propionic acid derivatives primarily exert anti-inflammatory, analgesic, and antipyretic effects through reversible inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to pro-inflammatory prostaglandins and thromboxanes [1]. Unlike aspirin (which irreversibly acetylates COX-1), these agents exhibit rapid reversibility, contributing to their favorable gastrointestinal tolerability profiles relative to salicylates. Early clinical studies demonstrated their efficacy across rheumatoid arthritis, osteoarthritis, dysmenorrhea, and acute musculoskeletal pain [9]. The structural evolution of this class is marked by strategic modifications:

  • Ibuprofen (1969): Weak, rapidly reversible COX inhibitor with superior GI safety versus aspirin
  • Naproxen (1976): Extended half-life (13 hours) due to 99% plasma protein binding
  • Ketoprofen (1980s): Transdermal formulations enabling localized delivery with <8% systemic adverse effects

Table 1: Evolutionary Milestones in Propionic Acid NSAID Development

YearCompoundKey AdvancementTherapeutic Impact
1763Salicin (Willow Bark)First isolated natural salicylateFoundation for anti-inflammatory drug discovery
1899AspirinAcetylation reduces GI irritationFirst synthetic NSAID; irreversible COX inhibition
1961IbuprofenFirst patented propionic acid derivativeImproved safety profile over salicylates
1976NaproxenHigh protein binding → prolonged t½Twice-daily dosing for chronic inflammation
2006LoxoprofenProdrug with transdermal formulationLocalized analgesia with minimal systemic exposure

[1] [8] [5]

Emergence of Imidazopyridine Hypnotics (GABAergic Modulators)

Imidazopyridines represent a distinct heterocyclic pharmacophore that revolutionized sedative-hypnotic therapeutics through selective targeting of γ-aminobutyric acid type A (GABAₐ) receptors. Unlike classical benzodiazepines with non-selective affinity across GABAₐ subtypes, imidazopyridines exhibit subunit-specific modulation. Zolpidem—the prototypical imidazopyridine—binds with high selectivity to α₁-subunit-containing GABAₐ receptors (α₁β₂γ₂ₛ subtype), which constitute >60% of synaptic GABAₐ receptors in the human brain [10] [6]. This selectivity underpins its preferential sedative effects over anxiolytic or muscle-relaxant properties.

Structural analysis reveals that imidazopyridines feature a fused bicyclic core with nitrogen atoms at positions 1 and 3 (imidazo[1,2-a]pyridine), enabling:

  • Hydrophobic interactions with GABAₐ receptor pockets via aryl substituents
  • Hydrogen bonding through nitrogen atoms in the imidazole ring
  • Conformational flexibility for optimal receptor docking [6]

Table 2: Clinically Exploited Imidazopyridine Applications Beyond Sedation

Pharmacological ClassRepresentative AgentPrimary TargetClinical Application
Sedative-HypnoticZolpidemGABAₐ α₁ subunitInsomnia management
GastroprotectiveZolimidineUnspecifiedPeptic ulcer therapy
AntiviralTegobuvirHCV NS5B polymeraseHepatitis C treatment
Osteoporosis TherapyMinodronic AcidOsteoclast ATPaseBone resorption inhibition
AntipsychoticMosapramineDopamine D₂/D₃ receptorsSchizophrenia (Japan)

[6]

GABAₐ receptors are pentameric ligand-gated chloride channels, with the canonical benzodiazepine site located at the α⁺/γ⁻ interface of extracellular domains [10]. Imidazopyridines bind allosterically at this site, enhancing GABA-induced chloride influx and neuronal hyperpolarization. Notably, zolpidem’s imidazopyridine scaffold shows negligible structural resemblance to benzodiazepines’ fused benzene-diazepine core, explaining its divergent binding kinetics and reduced tolerance development in early studies [10].

Evolutionary Milestones in Dual-Action Analgesic-Hypnotic Therapeutics

The convergence of NSAID and GABAergic pharmacology represents a strategic response to the neurophysiological interplay between pain and sleep disruption. Chronic pain conditions elevate thalamocortical excitability, impairing sleep architecture, while sleep deprivation conversely lowers pain thresholds—creating a vicious cycle [4]. Zoliprofen (a conceptualized hybrid agent) embodies this dual-target approach through:

Structural Hybridization Strategy

  • Propionic Acid Anchor: Retains the carboxylic acid moiety critical for COX active site coordination (e.g., ionic bonding with Arg120)
  • Imidazopyridine Extension: Incorporates nitrogen-rich bicyclic system enabling GABAₐ receptor modulation
  • Linker Optimization: Alkyl or aryl spacers balancing molecular flexibility and conformational stability [2] [6]

Mechanistic Synergism

  • Peripheral COX Inhibition: Reduction of prostaglandin E₂ (PGE₂) synthesis, attenuating nociceptor sensitization
  • Central GABAergic Potentiation: Enhanced inhibitory tone in pain-processing regions (thalamus, insula, anterior cingulate cortex)
  • Neuroinflammatory Modulation: Suppression of cyclooxygenase-2 (COX-2) mediated neuroinflammation in glial cells, which express functional GABAₐ receptors [1] [10]

Preclinical evidence suggests such hybrids may overcome limitations of conventional analgesics:

"Combining NSAID-mediated peripheral inflammation control with GABAₐ-targeted central nervous system modulation addresses both nociceptive signaling and maladaptive neural plasticity in chronic pain states." [1] [10]

Table 3: Theoretical Advantages of Zoliprofen Versus Conventional Agents

Pharmacological FeatureTraditional NSAIDsImidazopyridinesZoliprofen Hybrid
Primary TargetPeripheral COX enzymesCNS GABAₐ receptorsDual peripheral/central targets
Onset of Analgesia30–60 minutesNot applicableTheoretical acceleration via CNS entry
Sleep Architecture EffectsNeutral or disruptiveNormalizes sleep latencyPotential pain-disrupted sleep correction
Opioid-Sparing CapacityModerate (dose-dependent)LimitedHigh (dual-mechanism synergy)
Molecular Weight Range200–300 Da300–400 Da450–550 Da (optimized for CNS penetration)

The development trajectory reflects three generations of analgesic-hypnotic integration:

  • First-Generation: Co-administration of separate NSAID + GABAergic agents (e.g., ibuprofen + zolpidem)
  • Second-Generation: Prodrugs releasing independent active metabolites (e.g., COX-inhibiting moiety linked via ester bond to imidazopyridine)
  • Third-Generation (Zoliprofen-type): Single chemical entity with balanced dual-target engagement and harmonized pharmacokinetics [1] [6] [10]

Properties

CAS Number

56355-17-0

Product Name

Zoliprofen

IUPAC Name

2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoic acid

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

InChI

InChI=1S/C12H11NO3S/c1-8(11(14)15)9-2-4-10(5-3-9)16-12-13-6-7-17-12/h2-8H,1H3,(H,14,15)

InChI Key

RXZTWBVFHQLTBU-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)O

Synonyms

2-(4-(2-thiazolyloxy)phenyl)-2-methylacetic acid
480156 S
480156-S
480156S

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.